Sarcosine derivatives often suffer from poor solubility or rapid diketopiperazine formation, complicating peptide synthesis. Methyl N-methylglycinate hydrochloride (CAS 13515-93-0) provides a reliable solution:
Ideal for API intermediates and N-methylated peptide building blocks.
Methyl N-methylglycinate hydrochloride (CAS 13515-93-0), also known as sarcosine methyl ester hydrochloride, is a protected secondary amino acid building block utilized in solution-phase peptide synthesis and active pharmaceutical ingredient (API) manufacturing. Supplied as a white to off-white hygroscopic crystalline powder with a melting point of 117-123°C, this compound features both N-methylation and carboxyl-methyl protection. It is prioritized in industrial procurement over its free acid or free base counterparts due to its solubility in halogenated organic solvents (e.g., dichloromethane, chloroform) and its resistance to spontaneous cyclization, ensuring batch-to-batch consistency and a shelf life exceeding 24 months under standard 2-8°C storage conditions .
Attempting to substitute Methyl N-methylglycinate hydrochloride with either sarcosine (free acid) or sarcosine methyl ester (free base) introduces specific process bottlenecks. Sarcosine free acid exhibits negligible solubility in the aprotic organic solvents required for standard peptide coupling, necessitating an inefficient in situ esterification step that complicates downstream purification. Conversely, utilizing the un-salified free base of sarcosine methyl ester leads to rapid self-condensation into diketopiperazines, reducing the effective assay of the reagent and causing unpredictable stoichiometric imbalances during multi-step API synthesis. The hydrochloride salt locks the amine in a protonated, unreactive state during storage, guaranteeing precise molar dosing and preventing premature degradation [1].
Amino acid methyl ester free bases, particularly secondary amines like sarcosine methyl ester, are thermodynamically driven to undergo spontaneous intermolecular aminolysis, forming diketopiperazines. By formulating the compound as a hydrochloride salt, the secondary amine is protonated, suppressing this nucleophilic attack. Analytical stability testing demonstrates that Methyl N-methylglycinate hydrochloride maintains >98% assay purity for up to 24 months when stored at 2-8°C, whereas the isolated free base undergoes significant cyclization within days at room temperature, rendering the free base unsuitable for bulk procurement and long-term storage .
| Evidence Dimension | Assay retention (Shelf life) |
| Target Compound Data | >98% purity retained at 24 months (2-8°C) |
| Comparator Or Baseline | Sarcosine methyl ester free base (<80% purity within days due to diketopiperazine cyclization) |
| Quantified Difference | Near-total suppression of self-condensation |
| Conditions | Standard storage conditions (2-8°C vs room temperature) |
Ensures predictable stoichiometry and eliminates the need for just-in-time reagent preparation, directly lowering supply chain waste.
A critical procurement metric for peptide building blocks is their compatibility with standard organic workflows. While the parent compound, sarcosine free acid, is highly polar and virtually insoluble in dichloromethane (DCM) and chloroform, Methyl N-methylglycinate hydrochloride exhibits high solubility in these halogenated solvents. This solubility profile allows for homogeneous reaction conditions during solution-phase peptide coupling and amidation reactions, directly translating to higher conversion rates and eliminating the need for yield-destroying phase-transfer conditions[1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) |
| Target Compound Data | Freely soluble (>50 mg/mL) |
| Comparator Or Baseline | Sarcosine free acid (<1 mg/mL) |
| Quantified Difference | >50-fold increase in organic solvent solubility |
| Conditions | Standard ambient temperature solvent dissolution |
Enables seamless integration into standard organic synthesis workflows, preventing the need for complex solvent systems or phase-transfer catalysts.
In the synthesis of N-methylated peptides or specialized heterocycles, incorporating a pre-methylated building block like Methyl N-methylglycinate hydrochloride is quantitatively more efficient than attempting post-synthetic N-methylation of a glycine residue. Direct incorporation of this hydrochloride salt during standard coupling predictably yields the target N-methylated sequence. In contrast, post-synthetic methylation of glycine methyl ester is unselective, often resulting in complex mixtures of unmethylated, mono-methylated, and over-alkylated (quaternary ammonium) byproducts, which depresses the final isolated yield of the target API [1].
| Evidence Dimension | Target product yield (N-methylated sequence) |
| Target Compound Data | >90% yield via direct coupling |
| Comparator Or Baseline | Glycine methyl ester hydrochloride followed by post-synthetic methylation (<60% yield with complex byproducts) |
| Quantified Difference | >30% absolute yield improvement with eliminated over-alkylation |
| Conditions | Standard peptide coupling vs. post-synthetic reductive amination/alkylation |
Directly reduces the number of synthetic steps and simplifies chromatographic purification, lowering overall API manufacturing costs.
Methyl N-methylglycinate hydrochloride is a highly effective reagent for introducing sarcosine residues into complex peptide therapeutics. Its high solubility in DCM and DMF, combined with its protected C-terminus, allows for efficient, controlled sequential coupling without the risk of premature cyclization or side reactions .
In the controlled synthesis of specific diketopiperazines or hydantoins for drug discovery, this compound serves as a precise, stable starting material. The hydrochloride salt can be selectively neutralized in situ to trigger controlled cyclization or coupling, providing a reproducible pathway to complex heterocyclic scaffolds that cannot be reliably accessed using the unstable free base [1].
The compound is utilized as a versatile building block in the design of N-methylated amino acid-derived chiral ligands. Its ester protection allows for selective functionalization at the secondary amine, which is critical for tuning the steric and electronic properties of the resulting catalyst complex, a process that is significantly hindered when using the unprotected sarcosine free acid[2].
Corrosive;Irritant